molecular formula C21H19ClN6 B2893500 N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE CAS No. 946290-80-8

N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2893500
CAS No.: 946290-80-8
M. Wt: 390.88
InChI Key: SDQBDYUIKBIGSV-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines a chlorinated methylphenyl group with a pteridinylamine moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions The initial step often includes the chlorination of 4-methylphenyl to form 3-chloro-4-methylphenylThe reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize the yield. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cresols: These are methylphenols with similar aromatic structures but different functional groups.

    4-Iodobenzoic Acid: Another aromatic compound with a halogen substituent, used in various chemical reactions.

Uniqueness

What sets N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE apart is its unique combination of a chlorinated methylphenyl group and a pteridinylamine moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c1-14-7-8-16(13-17(14)22)26-20-18-19(24-12-11-23-18)27-21(28-20)25-10-9-15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQBDYUIKBIGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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